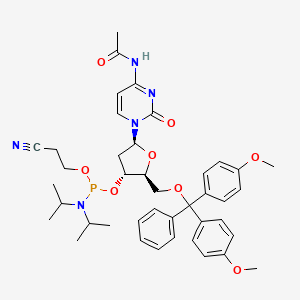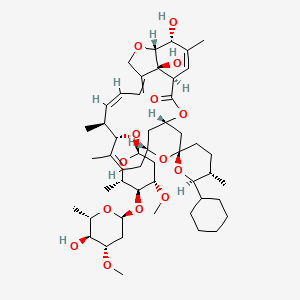
Ac-dC ホスホラミダイト
概要
説明
Ac-dC Phosphoramidite: is a chemical compound used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. This compound contains the nucleoside deoxycytidine (dC) with an acetyl (Ac) base protection and is utilized in the chemical synthesis of DNA or DNA-containing oligonucleotides . The full chemical name is 5’-O-(4,4’-Dimethoxytrityl)-N4-Acetyl-2’-deoxycytidine-3’-O-[(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite] .
科学的研究の応用
Chemistry: Ac-dC Phosphoramidite is used in the synthesis of modified oligonucleotides for various chemical applications, including the study of DNA-protein interactions and the development of new diagnostic tools .
Biology: In biological research, Ac-dC Phosphoramidite is used to create synthetic DNA sequences for gene editing, gene synthesis, and the study of genetic mutations .
Medicine: In the medical field, Ac-dC Phosphoramidite is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) for therapeutic applications .
Industry: Industrially, Ac-dC Phosphoramidite is used in the large-scale synthesis of oligonucleotides for various applications, including the production of primers for polymerase chain reaction (PCR) and next-generation sequencing .
作用機序
Target of Action
Ac-dC Phosphoramidite, also known as DMT-dC (Ac)-CE-Phosphoramidite, is primarily used in the synthesis of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have a wide range of applications in genetic testing, research, and forensics. They are the primary targets of Ac-dC Phosphoramidite .
Mode of Action
Ac-dC Phosphoramidite interacts with its targets (oligonucleotides) through a process known as phosphoramidite chemistry . This process involves the stepwise addition of nucleotides to a growing DNA or RNA chain. Ac-dC Phosphoramidite, being an acetyl-protected DNA phosphoramidite, is used in fast deprotection chemistry for the rapid and high-yield synthesis of high-purity oligonucleotides .
Biochemical Pathways
The biochemical pathway primarily affected by Ac-dC Phosphoramidite is the synthesis of oligonucleotides. The compound plays a crucial role in the formation of phosphodiester bonds that link the nucleotides together in the DNA or RNA chain . The downstream effects include the production of high-purity oligonucleotides, which are essential for various biological and clinical applications .
Result of Action
The result of Ac-dC Phosphoramidite’s action is the high-yield synthesis of high-purity oligonucleotides . These oligonucleotides can then be used in a variety of applications, including genetic testing, research, and forensics.
Action Environment
The action, efficacy, and stability of Ac-dC Phosphoramidite can be influenced by various environmental factors. For instance, the compound is typically stored at or below -20°C to maintain its stability . Furthermore, the synthesis process requires a controlled environment to prevent contamination and ensure the production of high-purity oligonucleotides .
生化学分析
Biochemical Properties
Ac-dC Phosphoramidite is essential in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with several enzymes and proteins during the synthesis process. For instance, it is involved in the coupling step where it reacts with the 5’-hydroxyl group of the growing oligonucleotide chain . The activator, such as 5-ethylthio-1H-tetrazole, increases the reactivity of Ac-dC Phosphoramidite, facilitating the formation of phosphodiester bonds . Additionally, the compound undergoes deprotection and oxidation steps, which are critical for maintaining the integrity and sequence fidelity of the synthesized oligonucleotides .
Cellular Effects
Ac-dC Phosphoramidite influences various cellular processes, particularly those related to DNA synthesis and repair. It is incorporated into oligonucleotides, which can then be used in gene editing, gene expression studies, and other molecular biology applications . The presence of Ac-dC Phosphoramidite in oligonucleotides can affect cell signaling pathways, gene expression, and cellular metabolism by enabling precise modifications of genetic sequences .
Molecular Mechanism
At the molecular level, Ac-dC Phosphoramidite exerts its effects through a series of well-defined steps in oligonucleotide synthesis. The compound undergoes coupling with the 5’-hydroxyl group of the nucleoside attached to the solid support, facilitated by an activator . This is followed by capping, which acetylates any unreacted 5’-hydroxyl groups, and oxidation, which converts the phosphite triester to a phosphodiester . These steps ensure the high yield and purity of the synthesized oligonucleotides, which are essential for their subsequent use in various applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Ac-dC Phosphoramidite are critical factors. The compound is typically stored at -20°C to maintain its stability . Over time, the effects of Ac-dC Phosphoramidite on cellular function can vary, with long-term studies indicating that it remains effective in oligonucleotide synthesis for extended periods when stored under appropriate conditions . Repeated freeze-thaw cycles should be avoided to prevent degradation .
Dosage Effects in Animal Models
The effects of Ac-dC Phosphoramidite in animal models vary with dosage. At optimal dosages, the compound facilitates efficient oligonucleotide synthesis without adverse effects . At high doses, there may be toxic effects, including potential impacts on liver and kidney function . It is essential to determine the appropriate dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
Ac-dC Phosphoramidite is involved in the metabolic pathways related to nucleic acid synthesis. It interacts with enzymes such as DNA polymerases and ligases, which are crucial for the incorporation of the synthesized oligonucleotides into DNA sequences . The compound’s role in these pathways ensures the accurate and efficient synthesis of oligonucleotides, which are then used in various molecular biology applications .
Transport and Distribution
Within cells, Ac-dC Phosphoramidite is transported and distributed to the sites of oligonucleotide synthesis. It interacts with transporters and binding proteins that facilitate its localization to the nucleus, where DNA synthesis occurs . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
Ac-dC Phosphoramidite is primarily localized in the nucleus, where it participates in oligonucleotide synthesis . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the DNA synthesis machinery . This localization is essential for the compound’s activity and function in molecular biology applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ac-dC Phosphoramidite involves several steps, starting with the protection of the nucleoside deoxycytidine. The 5’-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group, and the cytosine base is protected with an acetyl group. The 3’-hydroxyl group is then converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite .
Industrial Production Methods: In industrial settings, the synthesis of Ac-dC Phosphoramidite is typically carried out using automated synthesizers. These machines perform the synthesis in a stepwise manner, adding one nucleotide at a time to build the desired oligonucleotide sequence. The process involves cycles of deprotection, coupling, capping, and oxidation .
化学反応の分析
Types of Reactions: Ac-dC Phosphoramidite undergoes several types of chemical reactions during oligonucleotide synthesis, including:
Coupling: The phosphoramidite reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester.
Oxidation: The phosphite triester is oxidized to a stable phosphate triester.
Capping: Unreacted 5’-hydroxyl groups are acetylated to prevent further elongation
Common Reagents and Conditions:
Coupling: Typically performed using an activator such as 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile
Oxidation: Carried out using iodine in a mixture of pyridine and tetrahydrofuran
Capping: Accomplished with acetic anhydride in the presence of a base
Major Products: The major product of these reactions is the desired oligonucleotide with a specific sequence and high purity .
類似化合物との比較
Bz-dA Phosphoramidite: Contains benzoyl protection on the adenine base.
DMF-dG Phosphoramidite: Contains dimethylformamide protection on the guanine base.
iBu-rG Phosphoramidite: Contains isobutyryl protection on the guanine base
Uniqueness: Ac-dC Phosphoramidite is unique due to its acetyl protection on the cytosine base, which allows for faster deprotection and higher purity of the final oligonucleotide product . This makes it particularly useful in applications where rapid synthesis and high purity are essential .
特性
IUPAC Name |
N-[1-[(2S,4R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N5O8P/c1-28(2)46(29(3)4)55(52-25-11-23-42)54-36-26-39(45-24-22-38(43-30(5)47)44-40(45)48)53-37(36)27-51-41(31-12-9-8-10-13-31,32-14-18-34(49-6)19-15-32)33-16-20-35(50-7)21-17-33/h8-10,12-22,24,28-29,36-37,39H,11,25-27H2,1-7H3,(H,43,44,47,48)/t36-,37+,39+,55?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECWEBCHRKVTNV-QQIWIMIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=NC5=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743123 | |
| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
771.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154110-40-4 | |
| Record name | 4-Acetamido-1-(5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2-deoxy-beta-L-erythro-pentofuranosyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




